molecular formula C6H8N2OS3 B1347224 3,5-Di(methylthio)isothiazole-4-carboxamide CAS No. 4886-14-0

3,5-Di(methylthio)isothiazole-4-carboxamide

Cat. No.: B1347224
CAS No.: 4886-14-0
M. Wt: 220.3 g/mol
InChI Key: BCSXDEAYNLDINS-UHFFFAOYSA-N
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Description

3,5-Di(methylthio)isothiazole-4-carboxamide: is a chemical compound with the molecular formula C6H8N2OS3 and a molecular weight of 220.34 g/mol It is characterized by the presence of two methylthio groups attached to an isothiazole ring, along with a carboxamide group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Di(methylthio)isothiazole-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3,5-Di(methylthio)isothiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,5-Di(methylthio)isothiazole-4-carboxamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,5-Di(methylthio)isothiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 3,5-Dimethylisothiazole-4-carboxamide
  • 3,5-Di(ethylthio)isothiazole-4-carboxamide
  • 3,5-Di(methylthio)isothiazole-4-carboxylic acid

Comparison: 3,5-Di(methylthio)isothiazole-4-carboxamide is unique due to the presence of two methylthio groups, which can influence its reactivity and biological activity. Compared to 3,5-Dimethylisothiazole-4-carboxamide, the methylthio groups provide additional sites for chemical modification and potential interactions with biological targets. The ethylthio analog, 3,5-Di(ethylthio)isothiazole-4-carboxamide, may exhibit different physical and chemical properties due to the larger ethyl groups .

Properties

IUPAC Name

3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS3/c1-10-5-3(4(7)9)6(11-2)12-8-5/h1-2H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSXDEAYNLDINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=NS1)SC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60321667
Record name 3,5-di(methylthio)isothiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4886-14-0
Record name 3,5-Bis(methylthio)-4-isothiazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4886-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 379558
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004886140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4886-14-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379558
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-di(methylthio)isothiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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